2-Amino-3-(1-methylcyclobutyl)propanoic acid
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Overview
Description
2-Amino-3-(1-methylcyclobutyl)propanoic acid is a unique amino acid derivative characterized by the presence of a cyclobutyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1-methylcyclobutyl)propanoic acid typically involves the following steps:
Amination: The addition of an amino group to the cyclobutyl precursor.
Industrial Production Methods: Industrial production methods for this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclobutylation, amination, and carboxylation steps.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or nickel, specific solvents and temperatures.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-Amino-3-(1-methylcyclobutyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(1-methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways and physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Amino-3-(1-methylcyclopropyl)propanoic acid
- 2-Amino-3-(1-methylcyclopentyl)propanoic acid
- 2-Amino-3-(1-methylcyclohexyl)propanoic acid
Comparison:
- Structural Differences: The primary difference lies in the size and shape of the cycloalkyl ring (cyclobutyl, cyclopropyl, cyclopentyl, cyclohexyl).
- Chemical Properties: These structural differences lead to variations in chemical reactivity, stability, and solubility.
- Biological Activity: The biological activity may vary based on the interaction of the compound with molecular targets, influenced by the ring size and substitution pattern.
2-Amino-3-(1-methylcyclobutyl)propanoic acid stands out due to its unique cyclobutyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
2-Amino-3-(1-methylcyclobutyl)propanoic acid (often abbreviated as 2-AMCP) is a unique amino acid derivative characterized by its cyclobutyl structure, which contributes to its distinctive biological activities. This article explores the compound's synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅NO₂
- Structural Features : The compound consists of an amino group (-NH₂), a carboxylic acid group (-COOH), and a cyclobutyl ring substituted with a methyl group. This configuration influences its reactivity and interactions with biological targets.
Synthesis
The synthesis of 2-AMCP typically involves several steps, which can be optimized for yield and purity. Common methods include:
- Formation of the Cyclobutane Ring : Utilizing cyclobutane derivatives in the reaction.
- Introduction of Amino and Carboxylic Groups : Employing standard amino acid synthesis techniques.
- Purification : Techniques such as chromatography to ensure high purity for biological assays.
Biological Activity
Research indicates that 2-AMCP exhibits significant biological activity, influencing various metabolic pathways and enzyme interactions. Its unique structure allows it to act as both a substrate and an inhibitor for specific enzymes, which can modulate biochemical pathways crucial for cellular functions.
- Enzyme Interactions : 2-AMCP has been shown to interact with enzymes involved in metabolic processes, potentially influencing pathways related to energy metabolism and cellular signaling.
- Receptor Modulation : Preliminary studies suggest that 2-AMCP may modulate receptor activities, particularly those linked to neurotransmitter systems.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of 2-AMCP:
- Metabolic Pathways : Research demonstrated that 2-AMCP can influence the activity of key metabolic enzymes, leading to alterations in energy production within cells. For instance, it has been observed to affect pathways involving glutaminase, which is critical in cancer metabolism .
- Therapeutic Applications : Investigations into its role as a potential therapeutic agent have highlighted its anti-inflammatory properties. In vitro studies showed that 2-AMCP could reduce pro-inflammatory cytokine levels in cultured cells, suggesting its potential use in treating inflammatory diseases .
- Neuropharmacology : The compound has also been studied for its effects on neurotransmitter systems. In animal models, it demonstrated the ability to alter dopamine signaling pathways, indicating possible applications in neurodegenerative disorders .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-AMCP, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Amino-3-(1-methoxycyclobutyl)propanoic acid | Methoxy group instead of methyl | Potentially different receptor interactions |
(2R)-2-Amino-3-(cyclopropyl)propanoic acid | Cyclopropane instead of cyclobutane | Variations in steric effects |
(2R)-2-Amino-3-(isopropyl)propanoic acid | Isopropyl group instead of cyclobutane | Differences in hydrophobicity |
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-amino-3-(1-methylcyclobutyl)propanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(3-2-4-8)5-6(9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
BMMSEIZQWPNKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CC(C(=O)O)N |
Origin of Product |
United States |
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